4-Aminobutane-1-sulfonamide
Overview
Description
Scientific Research Applications
Sulfonamide in Drug Design
Sulfonamides, including 4-Aminobutane-1-sulfonamide, are crucial in medicinal chemistry. They appear in many marketed drugs and are particularly significant in 'sulfonamide antibacterials'. These compounds act as inhibitors of tetrahydropteroic acid synthetase, with the sulfonamide moiety acting as an isostere of 4-aminobenzoic acid's carboxylic acid group. The 4-amino group in these compounds is essential for their activity. Despite historical concerns about hypersensitivity, recent reviews clarify the essential and safe role of the sulfonamide group in medicinal chemistry (Kalgutkar et al., 2010).
Antibiotic Detection in Milk
An enzyme-linked immunosorbent assay (ELISA) for detecting a range of sulfonamide antibiotics in milk samples has been developed. This assay uses antibodies raised against compounds with aminobenzenesulfonylamino moieties, demonstrating the versatility of this compound in developing sensitive detection methods for sulfonamide antibiotics (Adrián et al., 2009).
Computational Chemistry in Environmental Analysis
Computational chemistry has been applied to study the reactivity of sulfonamide antibiotics, including those with a this compound structure. This research aids in understanding the environmental impact of these emerging pollutants, specifically their behavior during processes like chlorination (Fu et al., 2021).
Potential in GABAB Receptor Antagonism
Research into GABAB receptor antagonists involved the synthesis of sulfonamide analogues of 4-aminobutanoic acid (GABA), demonstrating the potential application of this compound in neuroscience research, although the specific analogues synthesized showed no significant activity in this area (Millan & Prager, 2000).
Synthesis and Structural Studies
There has been significant interest in synthesizing various sulfonamide compounds, including those based on this compound, for their anti-microbial and anti-inflammatory properties. These studies involve detailed structural elucidation and biological potential assessment (Hussain et al., 2022).
Molecular Dynamics in Organic Solids
Solid-state NMR studies of this compound have provided insights into molecular dynamics in organic solids. This research is essential for understanding the behavior of such compounds in different states and their interactions at the molecular level (Kong et al., 2012).
Properties
IUPAC Name |
4-aminobutane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNSKYBSFBPDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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